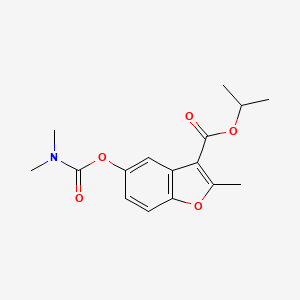

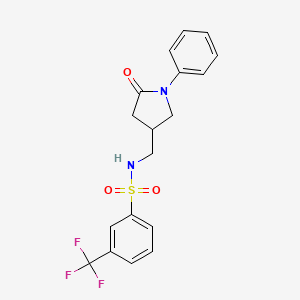

N-(2-(2-methylthiazol-4-yl)phenyl)-1H-indole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

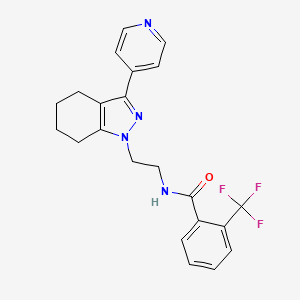

The synthesis of such a compound would likely involve the coupling of a 2-methylthiazol-4-yl phenylamine with an indole-5-carboxylic acid derivative . The exact conditions would depend on the specific reagents and catalysts used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a phenyl ring, which is in turn attached to an indole ring via a carboxamide linkage . The exact structure would need to be confirmed using techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole, indole, and carboxamide functional groups . For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms, while the indole ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the presence of the aromatic rings could enhance its solubility in nonpolar solvents.科学的研究の応用

Synthesis and Chemical Properties

The research surrounding N-(2-(2-methylthiazol-4-yl)phenyl)-1H-indole-5-carboxamide and related compounds focuses on their synthesis and potential applications in various fields, including medicinal chemistry. The compound's synthesis involves nucleophilic ring-opening reactions and copper-catalyzed intramolecular cyclization, showcasing its versatility in chemical modifications for diverse applications (S. Vijay Kumar et al., 2012; S. V. Kumar et al., 2013). These synthetic routes open pathways to a variety of structurally diverse molecules, which could be explored for different pharmacological activities.

Pharmacological Activities

Significant interest lies in the pharmacological potentials of these compounds. For instance, indazole- and indole-carboxamides have been identified as potent and selective monoamine oxidase B inhibitors, suggesting their utility in treating neurological disorders (N. Tzvetkov et al., 2014). Moreover, the structural manipulation of indole-carboxamides has been studied for allosteric modulation of the cannabinoid type 1 receptor, highlighting their potential in developing new therapeutic agents for neurological conditions (Leepakshi Khurana et al., 2014).

Anticancer Properties

The design and synthesis of novel indole derivatives, including pyrazole–indole hybrids, have demonstrated considerable anticancer activity against various human cancer cell lines. This indicates the compound's potential utility in cancer therapy (Ashraf S. Hassan et al., 2021). The incorporation of indole moieties into drug structures is a strategic approach in medicinal chemistry, given indole's prominence in bioactive natural products and pharmaceuticals.

Structural Analyses

The structural and spectroscopic analysis of indole derivatives, including this compound, contributes to our understanding of their chemical properties and potential interactions with biological targets. X-ray crystallography, for instance, provides insights into the molecular conformation and potential reactivity of these compounds (F. H. Al-Ostoot et al., 2019).

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the growth of bacteria, fungi, and viruses, suggesting that they may interfere with the replication or vital functions of these microorganisms .

Biochemical Pathways

For example, thiazole derivatives with antioxidant activity may interact with pathways involved in oxidative stress, while those with antimicrobial activity may interfere with pathways essential for the growth and survival of microorganisms .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.

Result of Action

For instance, thiazole derivatives with antioxidant activity may reduce oxidative stress at the cellular level, while those with antimicrobial activity may inhibit the growth of microorganisms .

将来の方向性

特性

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-12-21-18(11-24-12)15-4-2-3-5-17(15)22-19(23)14-6-7-16-13(10-14)8-9-20-16/h2-11,20H,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESLDLSXXYHPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-(2-chloro-3-methoxybenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B2479458.png)

![N-[3-(dimethylamino)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2479462.png)

![3-[1-(2-Ethoxyethyl)-2-(4-fluorophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2479464.png)